molecular formula C7H7BrO3 B3052136 1,2-Benzenediol, 5-bromo-3-methoxy- CAS No. 38790-07-7

1,2-Benzenediol, 5-bromo-3-methoxy-

Cat. No. B3052136
CAS RN: 38790-07-7
M. Wt: 219.03 g/mol
InChI Key: WKDVOCHWXMVPIP-UHFFFAOYSA-N
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Patent
US06252070B1

Procedure details

To dimethylformamide (400 mL) was added 1-bromo-3,4-dihydroxy-5-methoxybenzene (40 g, 182 mmol), potassium carbonate (75.7 g, 548 mmol), and dibromomethane (95.2 g, 548 mmol), followed by heating to reflux for 1 hour. The solvent was evaporated in vacuo, and the residue was taken up into ethyl ether, filtered, washed with saturated potassium carbonate solution, brine, 1N citric acid solution, and brine. The organic phase was dried over anhydrous magnesium sulfate and filtered through charcoal. The filtrate was concentrated in vacuo giving a crystalline precipitate which was filtered, washed with hexane, and dried in vacuo to a solid. This material was distilled at 2 mm Hg, 125° C., giving a crystalline solid, 21.7 g, 52% yield. NMR spectra and elemental analysis were consistent with the structure.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
75.7 g
Type
reactant
Reaction Step One
Quantity
95.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([OH:10])=[C:4]([OH:11])[CH:3]=1.[C:12](=O)([O-])[O-].[K+].[K+].BrCBr>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[C:5]2[O:10][CH2:9][O:8][C:6]=2[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)OC)O)O
Name
Quantity
75.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
95.2 g
Type
reactant
Smiles
BrCBr
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with saturated potassium carbonate solution, brine, 1N citric acid solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through charcoal
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
giving a crystalline precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo to a solid
DISTILLATION
Type
DISTILLATION
Details
This material was distilled at 2 mm Hg, 125° C.
CUSTOM
Type
CUSTOM
Details
giving a crystalline solid, 21.7 g, 52% yield

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(C(=C1)OC)OCO2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.